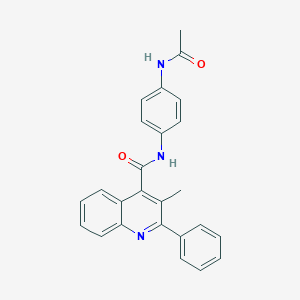
N-(4-acetamidophenyl)-3-methyl-2-phenylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetamidophenyl)-3-methyl-2-phenylquinoline-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-3-methyl-2-phenylquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoline ring, followed by the introduction of the acetylamino and phenyl groups. Common reagents used in these reactions include acetic anhydride, aniline derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-3-methyl-2-phenylquinoline-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of quinoline N-oxides.
Reduction: This can reduce the quinoline ring or other functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to improve reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
N-(4-acetamidophenyl)-3-methyl-2-phenylquinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Industry: It can be used in the production of specialty chemicals, dyes, and materials with unique properties.
Mechanism of Action
The mechanism by which N-(4-acetamidophenyl)-3-methyl-2-phenylquinoline-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Azithromycin Related Compound H: This compound shares structural similarities and is used in pharmaceutical research.
N-[3-(acetylamino)phenyl]-1-(methylsulfonyl)-4-quinolinecarboxamide: Another related compound with similar functional groups.
Uniqueness
N-(4-acetamidophenyl)-3-methyl-2-phenylquinoline-4-carboxamide is unique due to its specific combination of functional groups and the resulting properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Properties
CAS No. |
497076-31-0 |
|---|---|
Molecular Formula |
C25H21N3O2 |
Molecular Weight |
395.5g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-3-methyl-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C25H21N3O2/c1-16-23(25(30)27-20-14-12-19(13-15-20)26-17(2)29)21-10-6-7-11-22(21)28-24(16)18-8-4-3-5-9-18/h3-15H,1-2H3,(H,26,29)(H,27,30) |
InChI Key |
GWOPCGTUFSOPRC-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)NC(=O)C |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


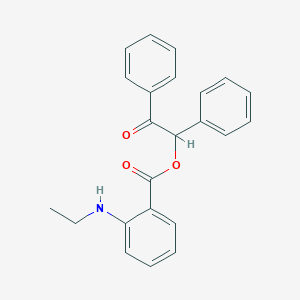
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 3,4-dichlorobenzoate](/img/structure/B436361.png)
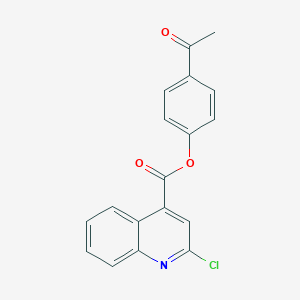
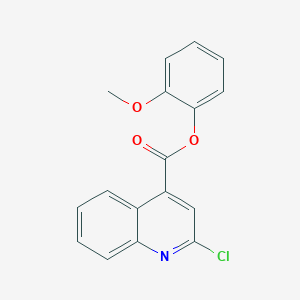

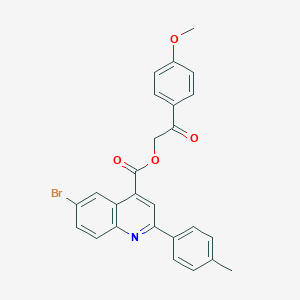
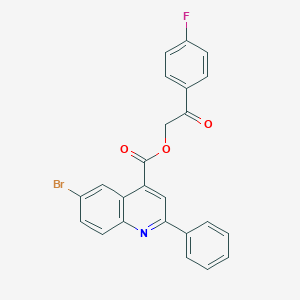
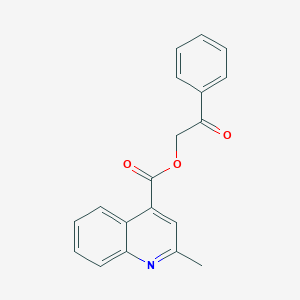
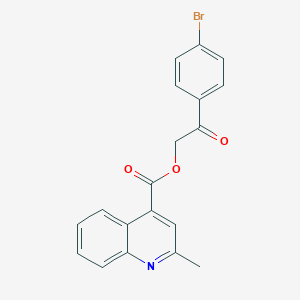
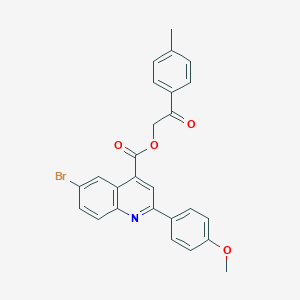
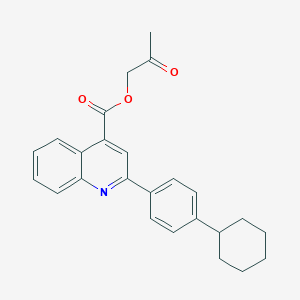
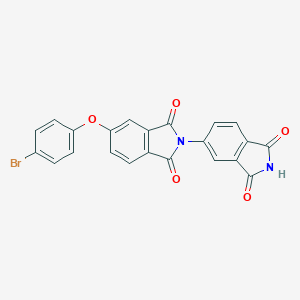
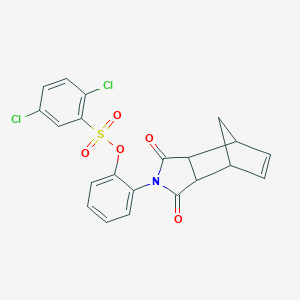
![3,4-dichloro-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B436440.png)
